molecular formula C15H15NO4S B13692895 3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid

3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid

Cat. No.: B13692895
M. Wt: 305.4 g/mol
InChI Key: PIQHKPRBBOGGTN-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a sulfonic acid group, a benzamido group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-methylbenzamide under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted benzene derivatives .

Scientific Research Applications

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzamido group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound . These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)15(17)16-14-8-7-12(9-11(14)2)21(18,19)20/h3-9H,1-2H3,(H,16,17)(H,18,19,20)

InChI Key

PIQHKPRBBOGGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)O)C

Origin of Product

United States

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